molecular formula C16H11NO3 B2689418 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 32366-58-8

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2689418
CAS No.: 32366-58-8
M. Wt: 265.268
InChI Key: VECNLFVATDBRIW-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with substituted acetophenone in the presence of a base. This reaction typically requires reflux conditions and a suitable solvent such as ethanol or acetic acid .

Another method involves the cyclization of aniline derivatives with pyruvic acid and benzaldehyde in the presence of a catalyst. This reaction is carried out under reflux conditions in water, often using rare-earth metal catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Scientific Research Applications

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group, which allows for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a scaffold for drug development and other applications .

Properties

IUPAC Name

2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)17-15/h1-9,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNLFVATDBRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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